Sodium indoline-2-sulfonate

Catalog No.
S742760
CAS No.
26807-68-1
M.F
C8H8NNaO3S
M. Wt
221.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium indoline-2-sulfonate

CAS Number

26807-68-1

Product Name

Sodium indoline-2-sulfonate

IUPAC Name

sodium;2,3-dihydro-1H-indole-2-sulfonate

Molecular Formula

C8H8NNaO3S

Molecular Weight

221.21 g/mol

InChI

InChI=1S/C8H9NO3S.Na/c10-13(11,12)8-5-6-3-1-2-4-7(6)9-8;/h1-4,8-9H,5H2,(H,10,11,12);/q;+1/p-1

InChI Key

LHNPRQKIWHMSOA-UHFFFAOYSA-M

SMILES

C1C(NC2=CC=CC=C21)S(=O)(=O)[O-].[Na+]

Synonyms

2,3-Dihydro-1H-indole-2-sulfonic Acid Sodium Salt; 2-Indolinesulfonic Acid Sodium Salt;

Canonical SMILES

C1C(NC2=CC=CC=C21)S(=O)(=O)[O-].[Na+]

Isomeric SMILES

C1C(NC2=CC=CC=C21)S(=O)(=O)[O-].[Na+]

Synthesis of Indole Derivatives

Sodium indoline-2-sulfonate finds application in the synthesis of various indole derivatives, a class of organic compounds with diverse biological activities. It acts as a precursor in reactions like the Fischer indole synthesis, where it reacts with various carbonyl compounds to form substituted indoles. This reaction scheme offers a versatile and efficient method for the preparation of complex indole structures, which are crucial building blocks for numerous pharmaceuticals and natural products [].

Study of Biological Activity

While the specific biological activity of sodium indoline-2-sulfonate itself hasn't been extensively explored, its role as a precursor in the synthesis of various bioactive indole derivatives allows researchers to investigate their potential therapeutic applications. By incorporating different functional groups onto the indole ring using sodium indoline-2-sulfonate as a starting material, scientists can evaluate the resulting compounds for their potential effects on various biological processes, such as anti-cancer, anti-inflammatory, and anti-microbial activities [, ].

Organic Reactions and Catalysis

Beyond its role in indole synthesis, sodium indoline-2-sulfonate can also participate in various organic reactions. For instance, research suggests its potential as a catalyst in specific reactions like the C-H activation of aromatic compounds and the dehydrogenation of alcohols []. These findings open doors for further exploration of its potential applications in organic synthesis and catalysis, potentially leading to the development of new and efficient reaction methods.

Sodium indoline-2-sulfonate is a chemical compound with the molecular formula C8H8NNaO3SC_8H_8NNaO_3S and a molecular weight of approximately 215.22 g/mol. It is characterized by the presence of an indoline structure, which is a bicyclic compound derived from indole, and a sulfonate group that enhances its solubility in water. This compound is often utilized in organic synthesis and has garnered attention for its diverse applications in various fields, including pharmaceuticals and materials science.

  • Limited data exists on the specific hazards of SIS. However, as a sulfonate salt, it's advisable to handle it with care to avoid skin and eye contact. Standard laboratory safety practices for handling chemicals should be followed.
, particularly those involving electrophilic substitution due to the electron-rich nature of the indole moiety. Notably, it can undergo:

  • Sulfonylation: The compound can react with sulfonyl chlorides to yield sulfonylated derivatives, which are important intermediates in organic synthesis .
  • Condensation Reactions: It can also participate in condensation reactions with carbonyl compounds, leading to the formation of various derivatives that may possess biological activity .

Research indicates that sodium indoline-2-sulfonate exhibits notable biological activity. It has been studied for its potential as:

  • Antimicrobial Agent: Some studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Pharmacological

Sodium indoline-2-sulfonate can be synthesized through several methods:

  • Reaction with Sodium Bisulfite: The original synthesis method involves the reaction of indole with sodium bisulfite in an aqueous ethanol solution, leading to the formation of sodium indoline-2-sulfonate .
  • Alternative Synthetic Routes: Other methods include modifications involving acetic anhydride and various catalysts, which can enhance yield and purity .

Here is a simplified reaction scheme for its synthesis:

text
Indole + Sodium Bisulfite → Sodium Indoline-2-Sulfonate

Sodium indoline-2-sulfonate finds applications across various domains:

  • Organic Synthesis: It serves as an important reagent in synthesizing complex organic molecules.
  • Pharmaceutical Development: Its biological activity makes it a valuable compound for developing new drugs targeting various diseases.
  • Material Science: Its properties allow for use in creating novel materials with specific functionalities.

Studies have shown that sodium indoline-2-sulfonate interacts with various biological targets:

  • Receptor Binding: It has been found to bind to multiple receptors, suggesting versatility in its pharmacological effects.
  • Mechanistic Insights: Research indicates that its mechanism of action may involve modulation of neurotransmitter systems, although further studies are necessary to elucidate these pathways fully .

Several compounds share structural or functional similarities with sodium indoline-2-sulfonate. Here are some notable examples:

Compound NameStructure TypeKey Properties
Sodium 1-acetylindoline-2-sulfonateAcetylated IndolineEnhanced solubility; potential for modified biological activity
Indole-2-sulfonic acidSulfonic Acid DerivativeUsed in similar synthetic pathways; less soluble than sodium salt
IndolineBasic Indole StructurePrecursor for many derivatives; limited solubility compared to sulfonates

Uniqueness of Sodium Indoline-2-Sulfonate

Sodium indoline-2-sulfonate stands out due to its combination of solubility, reactivity, and biological activity. Its ability to interact with multiple biological systems while being readily soluble makes it a versatile compound for both research and practical applications.

Dates

Modify: 2023-08-15

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